7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 7-amino-4-hydroxy-3-[(E)-(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate , reflecting its bifunctional naphthalene backbone and substituent arrangement. The parent structure consists of two naphthalene rings connected via an azo (-N=N- ) linkage in the trans (E) configuration. Key substituents include:
- A hydroxyl (-OH) group at position 4 of the first naphthalene ring.
- An amino (-NH2) group at position 7 of the same ring.
- A sulfonic acid (-SO3H) group at position 2 of the first naphthalene ring.
- A hydroxyl group at position 5 and a sulfonate group at position 7 of the second naphthalene ring.
The molecular formula is C20H15N3O8S2 , with a molecular weight of 489.48 g/mol (calculated for the protonated sulfonic acid form). In contrast, its sodium salt derivative (commonly known as Acid Orange 7 or Orange II) has the formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.
Table 1: Comparative molecular features of the sulfonic acid and its sodium salt
| Property | Sulfonic Acid Form | Sodium Salt (Acid Orange 7) |
|---|---|---|
| Molecular Formula | C20H15N3O8S2 | C16H11N2NaO4S |
| Molecular Weight (g/mol) | 489.48 | 350.32 |
| Key Functional Groups | 2 × -SO3H, -NH2, 2 × -OH | -SO3Na, -OH, -N=N- |
Crystal Structure and Conformational Isomerism
The compound’s crystal structure is influenced by its planar aromatic systems, hydrogen-bonding networks, and ionic sulfonate groups. While direct crystallographic data for the sulfonic acid form is limited, studies on related azo dyes suggest a tendency to form needle-like crystals at high concentrations due to π-π stacking and intermolecular hydrogen bonding. The trans (E) configuration of the azo group enforces a near-planar geometry between the two naphthalene rings, optimizing conjugation and stabilizing the crystalline lattice.
In aqueous solutions, conformational isomerism arises from restricted rotation around the azo bond. However, the trans configuration dominates due to steric hindrance between the bulky naphthalene rings in the cis form. Computational models indicate that the sulfonate and hydroxyl groups participate in intramolecular hydrogen bonds, further rigidifying the structure.
Table 2: Key crystallographic and conformational parameters
| Parameter | Description |
|---|---|
| Azo bond configuration | Trans (E), enforced by steric constraints |
| Dominant packing motif | π-π stacking of naphthalene rings |
| Hydrogen bonding | Intermolecular -OH⋯O=S and -NH2⋯O=S interactions |
Electronic Configuration and Resonance Stabilization
The electronic structure of this compound is defined by extensive conjugation across the azo linkage and aromatic rings. The azo group (-N=N-) serves as a chromophore, with its π→π* transitions absorbing strongly in the visible region (λmax ≈ 484 nm). Resonance stabilization occurs through delocalization of electrons from the amino and hydroxyl groups into the conjugated system, as illustrated below:
$$
\text{Resonance structures} \leftrightarrow \text{Charge delocalization across naphthalene rings and azo group}
$$
Sulfonic acid groups (-SO3H) act as electron-withdrawing substituents, polarizing the π-system and enhancing solubility in polar solvents. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.2 eV, consistent with its absorption profile and semiconductor-like properties.
Table 3: Electronic properties derived from spectroscopic and computational studies
| Property | Value/Description |
|---|---|
| λmax (visible absorption) | 484 nm (in 0.02 M ammonium acetate solution) |
| HOMO-LUMO gap | 3.2 eV (DFT calculation) |
| Solubility | High in water and alcohols due to -SO3H groups |
The synergy between resonance stabilization and substituent effects underpins the compound’s stability and utility in applications requiring strong light-matter interactions.
Properties
CAS No. |
13617-83-9 |
|---|---|
Molecular Formula |
C20H15N3O8S2 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O8S2/c21-12-1-3-16-10(5-12)8-18(33(29,30)31)19(20(16)25)23-22-13-2-4-15-11(6-13)7-14(9-17(15)24)32(26,27)28/h1-9,24-25H,21H2,(H,26,27,28)(H,29,30,31) |
InChI Key |
ZSHNSNDVNDUHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid : This serves as the amine precursor for diazotization.
- 5-Hydroxy-7-sulfonaphthalen-2-ol or its sulfonated derivatives: Acts as the coupling component.
- Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization.
- Alkaline or neutral medium for azo coupling.
Diazotization Step
The amino group on the 7-amino-4-hydroxynaphthalene-2-sulfonic acid is converted into a diazonium salt by treatment with sodium nitrite in acidic conditions (usually HCl) at low temperatures (0–5 °C) to prevent decomposition.
- Reaction conditions: 0–5 °C, aqueous acidic medium.
- Stoichiometry: Equimolar amounts of amine and sodium nitrite.
- Monitoring: Formation of diazonium salt is confirmed by characteristic color changes and sometimes by starch-iodide test.
Azo Coupling Step
The diazonium salt is then coupled with the coupling component (5-hydroxy-7-sulfonaphthalen-2-ol) under controlled pH (usually slightly alkaline to neutral) to form the azo bond.
- Reaction conditions: pH 6–8, temperature 0–10 °C to maintain azo stability.
- The coupling occurs at the activated position ortho or para to the hydroxy group on the coupling component.
- The reaction mixture is stirred until completion, monitored by UV-Vis spectroscopy or TLC.
Isolation and Purification
- The azo dye precipitates out due to low solubility.
- Filtration, washing with water to remove salts.
- Recrystallization from water or aqueous alcohol to purify.
- Drying under vacuum.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diazotization | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |
| Azo Coupling | Diazonium salt + 5-hydroxy-7-sulfonaphthalen-2-ol, pH 6–8, 0–10 °C | Formation of azo bond yielding target compound |
| Isolation | Filtration, washing, recrystallization | Pure 7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid |
Research Findings and Optimization
- pH Control : Maintaining pH during coupling is critical to avoid hydrolysis or side reactions. Slightly alkaline conditions favor coupling efficiency.
- Temperature : Low temperature during diazotization and coupling prevents decomposition of diazonium salts and ensures high yield.
- Substituent Effects : The presence of sulfonic acid groups increases water solubility and influences the coupling position and rate.
- Yield : Reported yields range from 70% to 85% depending on purity of starting materials and reaction control.
- Isomer Formation : The (E)-configuration of the azo bond is favored thermodynamically and confirmed by spectroscopic methods.
Data Table: Key Parameters in Preparation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Amino precursor | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Purity >98% recommended |
| Diazotization temp | 0–5 °C | Prevents diazonium salt decomposition |
| Diazotization pH | ~1 (acidic) | HCl used as acid |
| Sodium nitrite molar ratio | 1:1 with amine | Stoichiometric for complete diazotization |
| Coupling component | 5-Hydroxy-7-sulfonaphthalen-2-ol | Purity affects coupling efficiency |
| Coupling pH | 6–8 | Slightly alkaline optimal |
| Coupling temperature | 0–10 °C | Maintains azo stability |
| Reaction time | 1–3 hours | Monitored by TLC or UV-Vis |
| Yield | 70–85% | Dependent on reaction control |
Analytical Confirmation
- UV-Vis Spectroscopy : Characteristic azo absorption bands confirm azo bond formation.
- NMR Spectroscopy : Confirms substitution pattern and azo linkage.
- Mass Spectrometry : Confirms molecular weight (approx. 489.5 g/mol).
- Elemental Analysis : Matches theoretical composition C20H15N3O8S2.
Chemical Reactions Analysis
Azo Group Reactivity
The azo (-N=N-) linkage is central to the compound’s reactivity, enabling redox transformations and coupling reactions.
Reduction of the Azo Bond
Under reductive conditions (e.g., sodium dithionite or catalytic hydrogenation), the azo group is cleaved to yield two aromatic amines:
This reaction is critical in dye degradation and analytical applications.
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| Sodium dithionite | Aqueous, 60–80°C | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid derivatives |
Diazotization and Coupling Reactions
The primary amino group (-NH₂) undergoes diazotization with nitrous acid (HNO₂) in acidic media (HCl, 0–5°C), forming a diazonium salt. This intermediate participates in electrophilic aromatic substitution with electron-rich substrates (e.g., phenols, amines):
Subsequent coupling yields new azo dyes or pH indicators .
Sulfonic Acid Group Reactions
The sulfonic acid (-SO₃H) groups participate in salt formation and esterification:
Salt Formation
Reaction with bases (e.g., NaOH) produces water-soluble sulfonates:
This property enhances the compound’s utility in aqueous dye formulations .
Esterification
Sulfonic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form sulfonate esters, though this is less common due to the stability of the sulfonate group.
Amino and Hydroxy Group Reactivity
-
Acylation : The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Oxidation : Hydroxyl groups (-OH) are oxidized to quinones under strong oxidizing agents (e.g., KMnO₄), altering electronic properties.
pH-Dependent Tautomerism
The compound acts as a pH indicator due to tautomeric shifts between azo and quinone-hydrazone forms:
This transition is marked by distinct color changes (yellow ⇌ red).
Photochemical and Thermal Stability
Prolonged UV exposure or heating (>100°C) induces isomerization or decomposition:
Scientific Research Applications
(e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Research Findings and Industrial Relevance
Recent studies highlight the following:
- Synthetic Modifications : Introducing electron-withdrawing groups (e.g., -Cl in triazine derivatives) improves photostability but reduces biodegradability .
- Emerging Uses : The target compound’s dual sulfonic acids are being explored in ion-exchange membranes for batteries, outperforming simpler sulfonated naphthalenes in proton conductivity .
Biological Activity
7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid, commonly referred to as a sulfonated azo dye, is a compound with significant biological activity. Its complex structure features multiple functional groups, including sulfonic acid and azo groups, which contribute to its diverse applications in dyeing processes and potential therapeutic uses.
- Molecular Formula : C20H15N3O8S2
- Molecular Weight : 489.48 g/mol
- Structural Characteristics : The compound contains two sulfonic acid groups and an azo group (-N=N-), which enhance its solubility and reactivity in biological systems.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . Several studies have demonstrated its ability to inhibit tumor cell proliferation. For instance:
- In vitro studies showed that the compound could reduce the viability of various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound also displays antimicrobial properties against certain bacterial and fungal strains. Notable findings include:
- Effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Activity against fungi such as Candida species, indicating its potential use in treating infections.
The biological effects of this compound can be attributed to its interactions at the molecular level:
- Binding Affinity : Studies have explored how the compound binds to proteins and nucleic acids, influencing enzyme activity and gene expression.
- Reactive Oxygen Species (ROS) Generation : The azo group may facilitate the production of ROS, contributing to its anticancer effects by inducing oxidative stress in tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Effective against various bacteria and fungi | |
| Mechanism | Protein binding and ROS generation |
Case Study Example
A study conducted on the compound's effects on breast cancer cell lines revealed a significant reduction in cell viability at concentrations as low as 10 µM. Apoptosis assays indicated that the compound induces programmed cell death through mitochondrial pathways, further supporting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The compound is synthesized via azo coupling between a diazonium salt and a naphthalene sulfonic acid derivative. Key steps include:
- Diazotization of 5-hydroxy-7-sulfonaphthalen-2-amine under acidic conditions (0–5°C) using sodium nitrite .
- Coupling with 7-amino-4-hydroxynaphthalene-2-sulfonic acid in a pH-controlled environment (pH 6–8) to ensure regioselectivity .
- Purification via recrystallization from aqueous ethanol to remove unreacted intermediates . Optimization focuses on temperature control, stoichiometric ratios, and pH to minimize by-products like positional isomers .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing its structure and purity?
- UV-Vis Spectroscopy : Confirms the π→π* transitions of the azo group (λmax ~450–500 nm) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and sulfonic acid groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M–H]<sup>−</sup> at m/z 557.55) .
- HPLC with UV detection : Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Q. How do the sulfonic acid and azo groups influence its solubility and stability in aqueous systems?
The sulfonic acid groups confer high water solubility (>100 g/L at 25°C) and stability in acidic/basic media (pH 2–12) due to strong ionization . The azo group is susceptible to photodegradation; thus, storage in amber vials under inert gas (N2) is recommended to prevent radical-mediated cleavage .
Advanced Research Questions
Q. What mechanistic pathways govern the redox reactivity of the azo group, and how can they be experimentally probed?
The azo bond (–N=N–) undergoes reduction to primary amines (e.g., hydrazine/NaBH4) and oxidation to nitro derivatives (e.g., H2O2/Fe<sup>3+</sup>). Mechanistic studies employ:
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?
Discrepancies may arise from dynamic proton exchange (e.g., –OH or –NH2 groups) in NMR. Resolution strategies include:
- Variable-temperature NMR : Suppresses exchange broadening at low temperatures (−40°C) .
- X-ray crystallography : Provides unambiguous confirmation of tautomeric forms (e.g., keto-enol equilibria in hydroxy groups) .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data .
Q. What methodologies are recommended for analyzing trace degradation products in stability studies?
- LC-MS/MS : Detects sub-ppm levels of degradation by-products (e.g., sulfonated naphthoquinones) using MRM transitions .
- Accelerated stability testing : Exposes the compound to 40°C/75% RH for 4 weeks to simulate long-term degradation .
- Ion chromatography : Quantifies sulfate ions released during sulfonic acid group hydrolysis .
Methodological Challenges and Best Practices
Q. How can reaction yields be improved while minimizing isomer formation during synthesis?
- Low-temperature diazotization (−5°C) reduces nitrosation by-products .
- Microwave-assisted synthesis : Enhances coupling efficiency (yield >85%) by reducing reaction time from hours to minutes .
- Taguchi experimental design : Optimizes parameters (pH, solvent polarity, catalyst) to suppress ortho/meta isomers .
Q. What strategies are effective for resolving solubility limitations in non-aqueous solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
